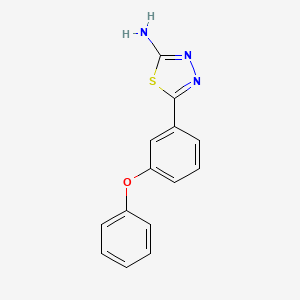

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a thiadiazole ring, which is known for its diverse pharmacological properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can yield thiols or amines.

Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound is primarily recognized for its role in drug discovery and development. It serves as a versatile intermediate in synthesizing various pharmaceutical agents, particularly those targeting:

- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can enhance the efficacy of existing antibiotics by acting synergistically against resistant strains of bacteria .

- Anticancer Properties : Recent investigations have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of thiadiazole have demonstrated potent antiproliferative activity against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The mechanism involves the induction of apoptosis and inhibition of specific signaling pathways related to tumor growth .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals:

- Fungicidal and Herbicidal Properties : The compound has been explored for its potential as a fungicide and herbicide. Its application in crop protection enhances yield by effectively combating fungal infections and weed growth. This is particularly relevant in sustainable agriculture practices where chemical residues need to be minimized .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science:

- Development of Advanced Materials : Researchers are investigating its use in creating novel polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The incorporation of thiadiazole derivatives into polymer matrices can improve mechanical properties and thermal stability .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent:

- Detection and Quantification : It is employed in various analytical techniques for detecting specific substances within complex mixtures. Its reactivity allows for the development of sensitive assays that can quantify trace levels of target compounds .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Phenoxybenzyl alcohol

- 3-Phenoxybenzoic acid

- Permethrin

Uniqueness

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiadiazole ring fused with a phenoxyphenyl group. Its molecular formula is . The presence of the thiadiazole moiety contributes significantly to its biological properties due to the inherent electronic and steric characteristics of the ring.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a derivative with similar structural features showed a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus .

Anticonvulsant Activity

Research indicates that 1,3,4-thiadiazole derivatives possess anticonvulsant properties. In specific models (e.g., maximal electroshock (MES) and pentylenetetrazol (PTZ)), these compounds have been evaluated for their efficacy. For example, compounds with similar substitutions were found to exhibit significant protection against seizures at doses as low as 30 mg/kg .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiadiazoles has been explored in various studies. These compounds inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves modulation of the NF-kB pathway and inhibition of COX enzymes .

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives reveal promising results. Compounds related to this compound have been shown to induce apoptosis in cancer cell lines such as HTLV-1 infected cells with IC50 values ranging from 1.51 to 7.70 μM . The presence of the phenoxy group may enhance cytotoxicity through increased membrane permeability or interaction with specific cellular targets.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

- Anticonvulsant : Modulation of neurotransmitter release and inhibition of excitatory pathways in the central nervous system.

- Anti-inflammatory : Inhibition of inflammatory mediators such as prostaglandins and leukotrienes.

- Anticancer : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of several thiadiazole derivatives using MES and PTZ models. Among them, a compound structurally related to this compound exhibited significant anticonvulsant effects with an ED50 value indicating strong efficacy .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against Salmonella typhi and E. coli. Compounds showed zones of inhibition ranging from 15–19 mm at concentrations as low as 500 μg/disk . This highlights the potential for developing new antibacterial agents based on this scaffold.

Propiedades

IUPAC Name |

5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDYSFDCYGGHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257631 | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-76-5 | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.